REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1.O.O.[C:15]([OH:20])(=O)[C:16](O)=[O:17]>C(O)C.Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]([CH3:9])[C:16](=[O:17])[C:15](=[O:20])[NH:10]2 |f:1.2.3|
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Name
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|
Quantity
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1.73 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)NC)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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O.O.C(C(=O)O)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at room temperature
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Type
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CUSTOM
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Details
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2 atm. pressure in the presence of 5% palladium-on-carbon (0.5 g) until the theoretical amount of hydrogen was absorbed
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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ADDITION
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Details
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50 ml of 1N hydrochloric acid was added to the filtrate
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Type
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CUSTOM
|
Details
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The acidic filtrate was evaporated to dryness
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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the precipitated product was collected by filtration
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Type
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WASH
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Details
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washed with water, ethanol and ether
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C2NC(C(N(C2=CC1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |